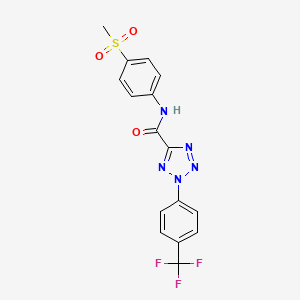
N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12F3N5O3S and its molecular weight is 411.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide are antibiotic-resistant Gram-positive bacteria . This compound is effective in inhibiting the growth of these bacteria .
Mode of Action
this compound interacts with its targets by preventing the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . It eradicates preformed biofilms effectively and is found to be more effective than the control antibiotic vancomycin .
Biochemical Pathways
It is suggested that the compound has a broad range of inhibitory effects, indicating that it targets pathways that have a global effect on bacterial cell function .
Result of Action
The molecular and cellular effects of this compound’s action include effective growth inhibition of antibiotic-resistant Gram-positive bacteria and prevention of biofilm development . It also eradicates preformed biofilms effectively .
Biochemical Analysis
Biochemical Properties
N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the trifluoromethyl group in the compound is known to enhance binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context . The methylsulfonyl group can also participate in hydrogen bonding and other interactions, further modulating the compound’s biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular function and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to bind to enzyme active sites, potentially inhibiting or activating enzymatic activity . The methylsulfonyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and influencing the protein’s function . These interactions can lead to changes in gene expression and cellular activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs . It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any harmful side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it may inhibit or activate specific enzymes, leading to changes in the production or consumption of metabolites . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are key factors in its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s availability and activity within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and interactions with other biomolecules, ultimately influencing cellular processes and functions .
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O3S/c1-28(26,27)13-8-4-11(5-9-13)20-15(25)14-21-23-24(22-14)12-6-2-10(3-7-12)16(17,18)19/h2-9H,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCKCXYJUHBMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)
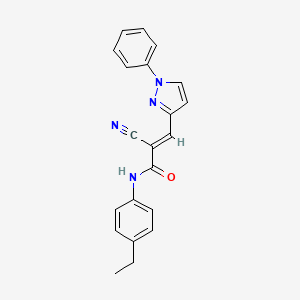
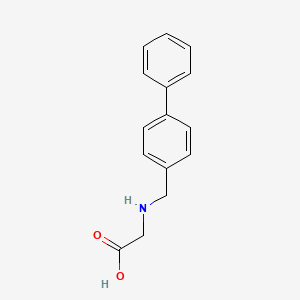
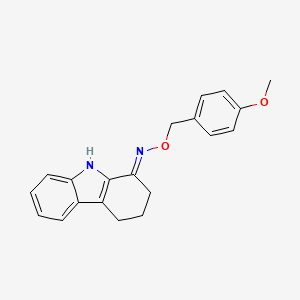
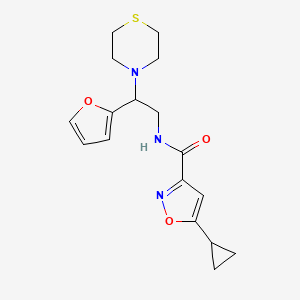
![3-AMINO-2-[2-(MORPHOLIN-4-YL)ACETYL]BUT-2-ENENITRILE](/img/structure/B2635356.png)
![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B2635358.png)
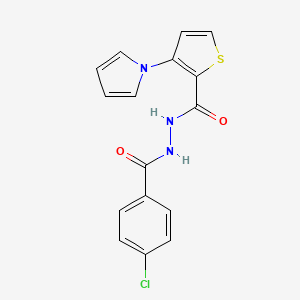
![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2635361.png)
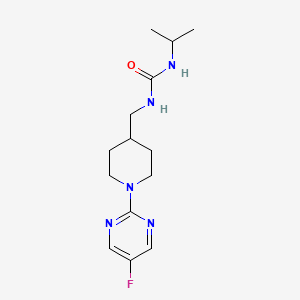
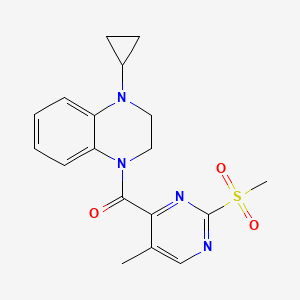
![N-(2,4-difluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2635364.png)
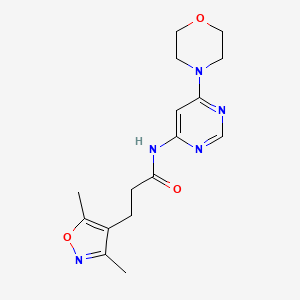
![3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2635366.png)
